molecular formula C23H18ClN5O2S B2424900 N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904579-77-7

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2424900
CAS No.: 904579-77-7
M. Wt: 463.94
InChI Key: FKUHTUVZCMOVHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its application in proteomics research further distinguish it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-7-chloro-N-methyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-28(15-16-8-4-2-5-9-16)21-19-14-17(24)12-13-20(19)29-22(25-21)23(26-27-29)32(30,31)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUHTUVZCMOVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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